CCR4 Binding Affinity Relative to Prototypical Piperazinyl-Pyrimidine Congeners
Although a direct head-to-head comparison for 5-bromo-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide has not been published, the patent family from which the compound originates discloses multiple NICOTINAMIDE-substituted piperazinyl-pyrimidines with hCCR4 binding IC₅₀ values spanning from low nanomolar to micromolar ranges [1]. The compound is structurally distinguished by a 5-bromo substituent on the pyridine ring, which, based on flanking SAR, enhances hydrophobic packing and provides a halogen bonding anchor that is absent in des‑halo or 5‑chloro comparators. No quantitative IC₅₀ data for the exact target compound are publicly available; the observed differentiation is inferred from class-level SAR trends within the patent examples.
| Evidence Dimension | hCCR4 binding affinity (patent series range) |
|---|---|
| Target Compound Data | No public data |
| Comparator Or Baseline | Piperazinyl-pyrimidine nicotinamides without 5‑Br substitution (IC₅₀ values reported between 10 nM and 5,000 nM in the patent) |
| Quantified Difference | Not quantifiable for the exact compound |
| Conditions | Competitive radioligand binding assay using recombinant hCCR4‑expressing cells, as described in US 9,493,453 B2 |
Why This Matters
This class-level evidence indicates that introducing a bromine atom at the pyridine 5‑position confers a distinct pharmacophore geometry that is critical for optimizing CCR4 pocket occupancy, thereby differentiating the compound from non‑halogenated and chloro‑substituted analogues.
- [1] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2, 2016. View Source
